Product packaging for 1-Bromo-3-ethylimidazo[1,5-a]pyridine(Cat. No.:)

1-Bromo-3-ethylimidazo[1,5-a]pyridine

Cat. No.: B15067605
M. Wt: 225.08 g/mol
InChI Key: UHQAYBFBRAOMQP-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylimidazo[1,5-a]pyridine (CAS 610279-77-1) is a brominated heterocyclic compound of significant interest in modern organic and medicinal chemistry . With a molecular formula of C9H9BrN2 and a molecular weight of 225.09 , it serves as a versatile building block for the synthesis of more complex molecules. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, found in various biologically active compounds . This includes potent antitumor agents that inhibit topoisomerase II and other therapeutic candidates . The bromine atom at the 1-position makes this compound a particularly valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships. Beyond pharmaceutical applications, derivatives of this core structure are also investigated in materials science as photoluminescent sensors and as precursors for heterocyclic carbene ligands in transition metal catalysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B15067605 1-Bromo-3-ethylimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

1-bromo-3-ethylimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3

InChI Key

UHQAYBFBRAOMQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 1 Bromo 3 Ethylimidazo 1,5 a Pyridine

Reactivity of the Aryl Bromine Moiety

The bromine atom at the C-1 position is a key functional handle, enabling numerous transformations, particularly nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

The imidazo[1,5-a]pyridine (B1214698) ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient heterocyclic system. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The general pathway can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu-) adds to the C-1 position, breaking the aromaticity of the imidazole (B134444) ring.

Formation of Meisenheimer Complex: A stabilized anionic intermediate is formed.

Elimination of Leaving Group: The bromide ion is expelled, and the aromatic system is regenerated.

The viability and rate of this pathway are enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring. gcwgandhinagar.com Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. gcwgandhinagar.com While specific studies on 1-Bromo-3-ethylimidazo[1,5-a]pyridine are not extensively detailed in the literature, its utility as a building block in creating complex molecular architectures through nucleophilic substitutions is recognized. chemimpex.com

The carbon-bromine bond at the C-1 position is an excellent anchor point for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for forming C-C bonds. It involves the reaction of the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is highly versatile, tolerating a wide range of functional groups. nih.gov For substrates like this compound, typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govnih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane), catalyzed by palladium. A key advantage is the stability and tolerance of organostannanes to many functional groups. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This method is effective for vinylation of the C-1 position of the imidazo[1,5-a]pyridine core. Reaction conditions often require a palladium source like Pd(OAc)₂, a phosphine ligand, and an organic base such as triethylamine (B128534) (TEA). beilstein-journals.org

Hiyama Coupling: This reaction involves the coupling of the aryl bromide with an organosilicon compound, activated by a fluoride (B91410) source (e.g., TASF or TBAF). It offers a less toxic alternative to Stille coupling.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgresearchgate.net It is highly effective for forming C-C bonds but is sensitive to functional groups that are incompatible with the highly reactive Grignard reagents. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions.

Reaction Catalyst System (Typical) Coupling Partner Base/Additive Solvent
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂/LigandAryl/Alkyl Boronic AcidK₂CO₃, K₃PO₄1,4-Dioxane, Toluene, DMF
Stille Pd(PPh₃)₄Organostannane(Often not required)Toluene, THF
Heck Pd(OAc)₂/PPh₃AlkeneEt₃N, K₂CO₃DMF, Acetonitrile
Hiyama PdCl₂(PPh₃)₂OrganosilaneTBAF, TASFTHF, Dioxane
Kumada NiCl₂(dppp), PdCl₂(dppf)Grignard Reagent(Not required)THF, Diethyl Ether

Reactions Involving the Imidazo[1,5-a]pyridine Heterocyclic System

Beyond the reactivity of the bromine substituent, the heterocyclic core itself undergoes several important transformations.

The imidazo[1,5-a]pyridine ring is a π-excessive system, making it reactive towards electrophiles. Theoretical and experimental studies on related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, show that the C-3 position is the most nucleophilic and thus the most favorable site for electrophilic attack. nih.govnih.gov However, in this compound, the C-1 and C-3 positions are already substituted.

Therefore, further electrophilic substitution will be directed to the six-membered pyridine ring. The directing influence of the fused imidazole ring, combined with the substituents at C-1 (deactivating bromo) and C-3 (activating ethyl), will determine the regioselectivity. By analogy with pyridine chemistry, electrophilic attack is generally disfavored but, when forced, occurs at the C-3 position (meta to the ring nitrogen). quimicaorganica.orgquora.com In the fused system, the positions on the pyridine ring (C-5, C-6, C-7, C-8) are considered. The most likely positions for substitution are C-5 and C-7, which are electronically analogous to the C-3 position of pyridine. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, though they often require harsh conditions. quimicaorganica.org

The nitrogen atoms in the imidazo[1,5-a]pyridine ring can react with oxidizing agents to form N-oxides. The pyridine nitrogen (N-4) is generally the most susceptible to oxidation, similar to pyridine itself. rsc.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The formation of an N-oxide at the N-4 position significantly alters the electronic properties of the ring system. researchgate.net It increases the electron density at the positions ortho and para to the nitrogen (C-5 and C-7), making the pyridine ring more susceptible to electrophilic substitution at these positions while deactivating it for nucleophilic attack.

Functional groups on the this compound scaffold can be chemically reduced. A primary example is the reductive dehalogenation of the C-1 bromine atom. This can be accomplished through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction would yield 3-ethylimidazo[1,5-a]pyridine. Dehalogenation is also a known potential side reaction during palladium-catalyzed cross-coupling reactions, especially under forcing conditions or with certain catalyst systems. beilstein-journals.org If other reducible functional groups were present on the molecule (such as a nitro group), their selective reduction could be achieved using specific reagents (e.g., SnCl₂/HCl for nitro group reduction), demonstrating the utility of the scaffold in diverse synthetic pathways. gcwgandhinagar.com

Chemical Modifications of the Ethyl Substituent

The chemical literature pertaining to this compound indicates that research efforts have predominantly concentrated on the functionalization of the heterocyclic nucleus rather than on the chemical modification of the C3-ethyl substituent. Synthetic strategies reported for analogous compounds typically involve the introduction of varied C3 substituents through the cyclization of appropriately chosen precursors or via the direct C-H functionalization of a C3-unsubstituted imidazo[1,5-a]pyridine core. nih.govnih.gov

For the related imidazo[1,2-a]pyridine (B132010) isomer, the C3 position is known to be electron-rich and susceptible to electrophilic attack, leading to a wide array of C-H functionalization reactions including alkylation, formylation, and aminoalkylation. nih.govnih.govnih.gov However, these reactions build functionality at an unsubstituted C3 position rather than transforming an existing alkyl group. Consequently, the direct chemical transformation of the ethyl group on this compound, such as through oxidation or halogenation, remains a largely unexplored area in synthetic chemistry. The ethyl group is generally considered a stable, non-reactive moiety in the context of the common transformations applied to this scaffold.

Regioselectivity and Chemoselectivity in Functionalization Reactions

The this compound molecule features several distinct reactive sites: the carbon-bromine bond at the C1 position, various C-H bonds on both the imidazole and pyridine portions of the fused ring, and the ethyl group at C3. The outcome of functionalization reactions is therefore highly dependent on the reaction conditions, which dictate the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Chemoselectivity in Cross-Coupling Reactions

The C1-bromo substituent is the most prominent functional handle for synthetic transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium catalysts than the C-H bonds of the ring or the ethyl group. This high degree of chemoselectivity makes reactions like the Suzuki-Miyaura coupling an effective method for introducing new carbon-carbon bonds exclusively at the C1 position. nih.govresearchgate.net This reactivity is a cornerstone of synthetic strategies involving the imidazo[1,5-a]pyridine scaffold, allowing for the selective elaboration of the C1 position without disturbing other parts of the molecule. rsc.org

Table 1: Examples of Chemoselective Suzuki-Miyaura Coupling at the C1-Position of Halo-Imidazo[1,5-a]pyridine Analogs
Reactant (C1-Substituent)Coupling PartnerCatalyst/BaseConditionsProduct (C1-Substituent)Reference
1-Iodo-3-arylimidazo[1,5-a]pyridineArylboronic AcidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/Water, 85-95°C1-Aryl-3-arylimidazo[1,5-a]pyridine nih.gov
1-Bromo-imidazo[1,5-a]pyridine derivativeHeteroarylboronic AcidPd(OAc)₂ / Cs₂CO₃1,4-Dioxane, 80°C1-Heteroaryl-imidazo[1,5-a]pyridine derivative rsc.org

Regioselectivity in C-H Functionalization

While the C1-bromo group dominates reactivity in cross-coupling, direct C-H functionalization of the imidazo[1,5-a]pyridine core offers alternative pathways for modification. Research has shown that the regioselectivity of these reactions can be precisely controlled. The C1, C3, and C5 positions are the most electronically distinct C-H sites. The C1 position, being part of the electron-rich five-membered imidazole ring, can undergo facile electrophilic substitution. For instance, metal-free reactions with aldehydes can lead to the formation of bis(1-imidazo[1,5-a]pyridyl)arylmethanes, demonstrating the nucleophilic character of the C1 position in this context. nih.gov

Remarkably, the regioselectivity of C-H activation between the C3 and C5 positions can be switched by the choice of catalyst. It has been demonstrated that a monometallic nickel catalyst system selectively promotes the alkenylation of the imidazo[1,5-a]pyridine ring at the C3 position. researchgate.net In contrast, employing a synergistic bimetallic system of nickel and aluminum (AlMe₃) redirects the C-H activation to the more remote C5 position of the pyridine ring. researchgate.net This catalytic control provides a powerful tool for selectively functionalizing different parts of the heterocyclic core.

Table 2: Catalyst-Controlled Regiodivergent C-H Alkenylation of Imidazo[1,5-a]pyridine
Reaction TypeCatalyst SystemPosition of FunctionalizationReference
C-H AlkenylationNi(cod)₂ / PCy₃C3 researchgate.net
C-H AlkenylationNi(cod)₂ / PCy₃ + AlMe₃C5 researchgate.net

Computational and Theoretical Investigations of 1 Bromo 3 Ethylimidazo 1,5 a Pyridine and Derivatives

Electronic Structure Analysis

The electronic structure of imidazo[1,5-a]pyridine (B1214698) derivatives is fundamental to their reactivity and photophysical characteristics. Theoretical models provide a detailed picture of electron distribution and energy levels within these molecules.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing HOMO-LUMO interactions and predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) is associated with the electron-donating ability of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting character. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability and reactivity; a small gap suggests higher reactivity. nih.govscirp.org

Table 1: Representative Frontier Orbital Energies for Imidazo[1,5-a]pyridine Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
R5 Complex Derivative-6.5427-2.84553.6972
R1 Complex Derivative-6.6393-2.58324.0561

Note: Data is illustrative of typical values for related heterocyclic complexes and not specific to 1-Bromo-3-ethylimidazo[1,5-a]pyridine. Data sourced from a study on Rhenium(I) Tricarbonyl complexes with imidazole-based ligands. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. scirp.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically using a color scale where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). scirp.orgresearchgate.net

For N-acylhydrazone derivatives of the related imidazo[1,2-a]pyridine (B132010), MEP analysis has identified the nitrogen atoms of the heterocyclic ring and oxygen atoms as primary nucleophilic sites. scirp.org Applying this principle to this compound, it is expected that the nitrogen atom in the pyridine (B92270) part of the fused ring system would exhibit a negative electrostatic potential, making it a likely site for electrophilic interactions like protonation. rsc.org The bromine atom, being highly electronegative, would also contribute significantly to the charge distribution, creating localized regions of negative and positive potential that influence intermolecular interactions.

Intramolecular Charge Transfer (ICT) is a key phenomenon in many imidazo[1,5-a]pyridine derivatives, particularly those designed as donor-π-acceptor (D–π–A) systems. rsc.orgrsc.org In these molecules, the imidazo[1,5-a]pyridine core typically functions as the electron-donating moiety. rsc.orgacs.org The transfer of electron density from this donor to an acceptor part of the molecule upon photoexcitation is responsible for many of their interesting photophysical properties, including strong solvatochromism (a shift in absorption/emission color with solvent polarity) and large Stokes shifts. rsc.orgrsc.org

The nature of the substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring plays a crucial role in modulating the ICT characteristics. researchgate.net In this compound, the ethyl group at the 3-position is a weak electron-donating group, which would subtly enhance the donor character of the core. Conversely, the bromine atom at the 1-position is an electron-withdrawing group due to its electronegativity. This substitution pattern creates an electronic push-pull effect within the molecule, which is expected to facilitate ICT and influence its resulting optical properties. nih.gov

Photophysical Behavior Modeling

Theoretical modeling is essential for predicting and interpreting the photophysical properties of fluorescent molecules, providing insights that guide the design of new materials for applications in optoelectronics and sensors. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption and emission spectra of molecules. researchgate.net For imidazo[1,5-a]pyridine derivatives, TD-DFT calculations have successfully corroborated experimental findings, identifying the main electronic transitions as arising from intra-ligand transitions, often with significant HOMO-LUMO involvement. researchgate.netunito.it

The absorption spectra of these compounds typically feature intense peaks in the UV region corresponding to localized π–π* transitions within the aromatic rings, and lower energy bands in the near-visible region that are attributed to ICT. rsc.org The emission wavelength is highly tunable based on the substituents on the heterocyclic ring. researchgate.net Modifications to the chemical structure, such as extending the π-conjugated system or adding electron-donating/withdrawing groups, can lead to predictable shifts in the emission maxima. unito.itmdpi.com For example, systematic variations in substituent groups can induce significant blue or red shifts in the emission bands. mdpi.com

Table 2: Representative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives in Solution

Compound Derivativeλabs (nm)λem (nm)Solvent
BPy-1~365~520Toluene
BPy-2~365~520Toluene
BPy-FL~365458THF
Compound A-484Dichloromethane
[Zn(B)Cl2]-440Dichloromethane

Note: This table presents a collection of experimental data for various complex imidazo[1,5-a]pyridine derivatives to illustrate the range of observed properties. rsc.orgrsc.orgmdpi.com

Imidazo[1,5-a]pyridine derivatives are renowned for their attractive photophysical properties, including high fluorescence quantum yields (QY) and notably large Stokes shifts (the difference between the absorption and emission maxima). researchgate.netmdpi.comnih.gov A large Stokes shift is particularly desirable for applications in fluorescence imaging and optoelectronics as it minimizes self-absorption. nih.govmdpi.com

Theoretical assessments link these properties to the molecule's electronic structure and geometry. High quantum yields are often associated with structural rigidity, which reduces non-radiative decay pathways. mdpi.com For instance, the complexation of imidazo[1,5-a]pyridine ligands with metal ions like Zn(II) can enhance molecular rigidity, leading to a significant increase in the quantum yield. mdpi.com The large Stokes shifts observed in this class of compounds (often exceeding 5000 cm⁻¹) are a direct consequence of the significant charge redistribution that occurs in the excited state, a hallmark of the ICT process. rsc.orgrsc.orgmdpi.com Computational studies can model the geometry of the excited state to understand the relaxation processes that lead to such large energy differences between absorption and emission. nih.gov The strategic placement of substituents is a key method to tune both the quantum yield and the Stokes shift. researchgate.net

Table 3: Illustrative Quantum Yield and Stokes Shift Data for Imidazo[1,5-a]pyridine Derivatives

Compound DerivativeQuantum Yield (Φ)Stokes Shift (cm⁻¹)Reference
BPy-1/BPy-2~0.70~7000 rsc.org
BPy-FL (solid)0.93- rsc.org
Compound 20.12>5000 mdpi.com
Compound 40.38>5000 mdpi.com
IPY-SO₂-174 nm (~8300 cm⁻¹) nih.gov

Note: This table compiles data from various sources to show the typical range of quantum yields and Stokes shifts for this class of compounds.

Solvatochromism Modeling

The solvatochromic behavior of this compound and its derivatives, which describes the change in their color or spectral properties with the polarity of the solvent, is a key area of computational investigation. Theoretical modeling of solvatochromism provides valuable insights into the electronic structure of these molecules and their interactions with the surrounding solvent environment.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational tools employed for modeling solvatochromism. unito.itresearchgate.netfigshare.com These methods allow for the calculation of the electronic absorption spectra of molecules in different solvent environments. The effect of the solvent is typically incorporated using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. mdpi.com

For imidazo[1,5-a]pyridine derivatives, studies have shown a positive solvatochromism, where a bathochromic (red) shift in the absorption maximum is observed as the solvent polarity increases. rsc.org This is often attributed to an intramolecular charge transfer (ICT) from the electron-rich imidazo[1,5-a]pyridine core to an acceptor part of the molecule, a process that is stabilized in more polar solvents. rsc.org

Computational models can predict these spectral shifts with good accuracy. For instance, TD-DFT calculations can be used to determine the energies of the electronic transitions responsible for the observed absorption bands. By performing these calculations for a range of solvents with different dielectric constants, a theoretical correlation between the absorption wavelength and solvent polarity can be established.

A typical computational workflow for modeling the solvatochromism of this compound would involve:

Optimization of the ground-state geometry of the molecule in the gas phase and in different solvents using DFT.

Calculation of the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions using TD-DFT with the PCM for each solvent.

Analysis of the molecular orbitals involved in the electronic transitions to characterize them as π-π* or n-π* transitions and to identify any ICT character.

The results of these calculations can be compiled into a data table to compare the predicted and experimental absorption maxima in various solvents.

Table 1: Theoretical and Experimental Solvatochromic Data for a Hypothetical Imidazo[1,5-a]pyridine Derivative

SolventDielectric Constant (ε)Experimental λmax (nm)Calculated λmax (nm) (TD-DFT/PCM)
Hexane1.88350352
Toluene2.38355358
Dichloromethane8.93365368
Acetonitrile37.5375378
Dimethyl Sulfoxide46.7380383

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to elucidate the mechanisms of chemical reactions involving this compound. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. beilstein-journals.org

A key area of investigation for this compound would be its reactivity in electrophilic substitution reactions. The bromine atom at the 1-position and the ethyl group at the 3-position, along with the inherent electronic properties of the imidazo[1,5-a]pyridine ring system, will dictate the regioselectivity of such reactions. Computational studies can predict the most likely sites for electrophilic attack by calculating the energies of the possible intermediates. nih.govresearchgate.net

For example, to study the mechanism of a nitration reaction on this compound, the following computational steps would be undertaken:

Modeling the reactants, including the imidazo[1,5-a]pyridine derivative and the nitrating agent (e.g., NO₂⁺).

Locating the transition state structures for the addition of the electrophile to different positions on the aromatic ring.

Calculating the activation energies for each pathway to determine the kinetically favored product.

Identifying and characterizing any reaction intermediates.

The synthesis of imidazo[1,5-a]pyridines themselves can also be studied computationally. For instance, the mechanism of the cyclocondensation reaction used to form the imidazo[1,5-a]pyridine core can be investigated to understand the role of catalysts and reaction conditions. beilstein-journals.orgnih.gov

Structure-Activity/Property Relationship Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical frameworks used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmdpi.com For derivatives of this compound, these methods can be employed to design new compounds with enhanced properties, such as improved therapeutic efficacy or desired photophysical characteristics. nih.gov

The general workflow for a QSAR/QSPR study involves:

Generating a dataset of molecules with known activities or properties.

Calculating a set of molecular descriptors for each molecule. These can include electronic, steric, and hydrophobic parameters.

Developing a mathematical model that relates the descriptors to the observed activity or property using statistical methods like multiple linear regression or machine learning algorithms.

Validating the model to ensure its predictive power.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease the desired activity. researchgate.net

Table 2: Key Molecular Descriptors Used in QSAR/QSPR Studies of Imidazo[1,5-a]pyridine Derivatives

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Shape indices

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. openpharmaceuticalsciencesjournal.com For this compound, MD simulations can provide detailed insights into its conformational flexibility, particularly the rotation of the ethyl group at the 3-position and its interactions with solvent molecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms over time can be calculated.

A typical MD simulation for conformational analysis would involve:

Placing the this compound molecule in a simulation box filled with a chosen solvent.

Running the simulation for a sufficient length of time to allow the molecule to explore its conformational space.

Analyzing the resulting trajectory to identify the most stable conformations, the energy barriers between them, and the dynamics of conformational changes.

The results of MD simulations can be used to understand how the conformation of the molecule affects its properties and its interactions with other molecules, such as biological receptors. nih.gov For example, the orientation of the ethyl group could influence the binding affinity of the molecule to a target protein.

Research Applications of Imidazo 1,5 a Pyridine Scaffolds: Focus on Contextualizing 1 Bromo 3 Ethylimidazo 1,5 a Pyridine

Applications in Advanced Materials Science Research

The inherent luminescent properties and chemical stability of the imidazo[1,5-a]pyridine (B1214698) core have made it a prime candidate for the development of advanced functional materials. rsc.orgresearchgate.net This class of aromatic heterocycles has shown great potential in several areas, from optoelectronic devices to chemical sensors. rsc.org

Imidazo[1,5-a]pyridine derivatives are widely recognized for their potential in optoelectronics, particularly as emissive materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comrsc.orgtandfonline.com Their rigid structure helps to reduce non-radiative decay pathways, leading to higher fluorescence quantum yields. mdpi.com By strategically modifying the substituents on the heterocyclic core, researchers can fine-tune the electronic and optical properties, such as the emission color and efficiency. mdpi.comuni-giessen.de

For instance, 1,3-disubstituted imidazo[1,5-a]quinolines and -isoquinolines have been investigated as blue emitters, a critical component for full-color displays and solid-state lighting. uni-giessen.de The introduction of electron-donating and electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the emission wavelength. tandfonline.com An imidazo[1,5-a]pyridine-anthracene based fluorophore was developed for a greenish-yellow OLED, demonstrating good device performance with a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency of 3.2%. tandfonline.com The compound 1-Bromo-3-ethylimidazo[1,5-a]pyridine serves as a valuable precursor in this context; the bromo group can be readily replaced via cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach complex aromatic or electron-accepting/donating moieties, enabling the systematic development of new emitters for OLEDs. chemimpex.comchemimpex.com

Table 1: Performance of OLEDs Incorporating Imidazo[1,5-a]pyridine Emitters

Emitter Type Emission Color Max. Luminous Efficiency (cd A⁻¹) Max. Power Efficiency (lm W⁻¹) Max. External Quantum Efficiency (EQE) (%) Ref
Imidazo[1,5-a]pyridine-anthracene Greenish-Yellow 4.4 2.2 3.2 tandfonline.com
Imidazo[1,2-a]pyridine (B132010) based Deep-Blue 7.3 6.8 8.0 nih.gov

Note: Data for related imidazo[1,2-a]pyridine scaffolds are included for comparison, highlighting the broader potential of the imidazopyridine family.

The remarkable photophysical properties of imidazo[1,5-a]pyridines, such as large Stokes shifts (the difference between absorption and emission maxima) and high quantum yields, make them excellent candidates for fluorescent probes and sensors. mdpi.comnih.govresearchgate.net These features are advantageous for minimizing self-quenching and reducing background interference in biological imaging applications. mdpi.com

Derivatives of this scaffold have been designed to detect specific analytes. For example, an imidazo[1,5-a]pyridine-based sensor was developed for the rapid and selective detection of sulfite, an important sulfur-containing species in biological systems. nih.gov This sensor exhibited a fast response time (within 1 minute), high sensitivity with a low detection limit (50 nM), and a wide effective pH range (5.0-11.0). nih.gov The compact shape and favorable photophysics of these compounds also make them suitable for use as cell membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.govresearchgate.net Their solvatochromic behavior—a change in emission color depending on the polarity of the solvent—is particularly useful for probing the local environment of the lipid bilayer. mdpi.comnih.govresearchgate.net

The This compound scaffold is a key starting point for creating such sensors. The bromo group can be functionalized with specific recognition moieties that bind to the target analyte, while the core fluorophore provides the signaling mechanism. chemimpex.com

Table 2: Properties of Imidazo[1,5-a]pyridine-Based Fluorescent Probes

Probe Name Target Analyte Key Features Limit of Detection (LOD) Ref
IPD-SFT Sulfite Rapid response (<1 min), High selectivity, Large Stokes shift (130 nm) 50 nM nih.gov
Various pH Ratiometric or turn-on fluorescence response - acs.org

The imidazo[1,5-a]pyridine framework is inherently responsive to changes in pH, a property that is being exploited in the development of "smart" materials. rsc.orgrsc.org The nitrogen atoms within the fused heterocyclic system can be protonated in acidic environments. rsc.org This protonation alters the electronic structure of the molecule, leading to significant changes in its photophysical properties, a phenomenon known as acidochromism. rsc.orgrsc.org

Researchers have developed imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores that display a remarkable on-off-on fluorescence switching in response to alternating additions of acid and base. rsc.orgrsc.org These materials exhibit an orange emissive state at a pH below 4 and a greenish-yellow emissive state at a pH above 4, making them effective and reversible fluorescent pH sensors. rsc.orgrsc.org This responsiveness can be utilized not only in solution but also in thin films for detecting volatile acidic or basic compounds. rsc.org The This compound can be elaborated into more complex structures where this inherent pH sensitivity is retained or even enhanced, allowing for the creation of tailored materials for specific pH sensing ranges or applications.

Role in Coordination Chemistry Research

The presence of sp²-hybridized nitrogen atoms makes the imidazo[1,5-a]pyridine scaffold an excellent ligand for coordinating with a wide range of metal ions. mdpi.comuva.esresearchgate.net This has led to its extensive use in coordination chemistry and catalysis. mdpi.com

Imidazo[1,5-a]pyridine derivatives, particularly those with additional coordinating groups like a pyridine (B92270) ring at the 3-position, act as effective chelating ligands. uva.esresearchgate.net The electronic properties of these ligands are often compared to classic ligands such as 2,2'-bipyridine (B1663995) (bipy). uva.esresearchgate.net They can form stable complexes with various transition metals (e.g., Ni, Mn, Cu, Ru, Re, Mo) and main-group metals (e.g., Sn, Zn, Cd). mdpi.comuva.esresearchgate.net

The coordination of these ligands to a metal center can enhance the luminescent properties of the molecule by increasing its structural rigidity and modifying its electronic transitions. mdpi.com For example, the formation of Zinc(II) complexes with imidazo[1,5-a]pyridine ligands has been shown to improve quantum yields (up to 37%) and induce a significant blue shift in emission. mdpi.com The resulting metal complexes have potential applications as tunable luminophores in optoelectronics and sensing. mdpi.com The bromo- and ethyl- groups on This compound can be used to tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and catalytic activity of the final metal complexes.

Imidazo[1,5-a]pyridinium salts, which can be synthesized from imidazo[1,5-a]pyridine precursors, are important precursors for a class of ligands known as N-heterocyclic carbenes (NHCs). mdpi.comorganic-chemistry.org Imidazo[1,5-a]pyridine-3-ylidenes are a rigid, bicyclic variant of NHCs that have attracted significant attention as ligands in homogeneous catalysis. mdpi.com

These NHCs are strong σ-donors and can be sterically tuned, making them highly effective in stabilizing metal centers and promoting catalytic reactions. organic-chemistry.orgacs.org For example, nickel(II) complexes bearing a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a key process in carbon capture and utilization. mdpi.com Palladium complexes with abnormal NHC ligands derived from imidazo[1,5-a]pyridine have also been shown to be efficient catalysts for direct C-H arylation reactions. acs.org The synthesis of diverse imidazo[1,5-a]pyridinium salts is crucial for developing new NHC ligands, and versatile building blocks like This compound are instrumental in this effort, allowing for the introduction of varied functionalities to fine-tune the properties of the resulting carbene ligands. organic-chemistry.org

Investigation in Medicinal Chemistry Research

The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. researchgate.netmdpi.com This framework serves as a crucial building block in the design and synthesis of novel therapeutic agents. chemimpex.comorganic-chemistry.org The specific compound, this compound, can be contextualized within the broader research applications of this chemical family, where structural modifications are systematically explored to understand their impact on biological activity.

Biological Target Identification and Validation

Research into imidazo[1,5-a]pyridine derivatives has led to the identification and validation of several biological targets. For instance, certain compounds based on this scaffold have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor c (RORc), a promising target for autoimmune diseases. medchemexpress.comnih.gov The discovery of such compounds, like GNE-0946 and GNE-6468, which exhibit high selectivity for RORc, underscores the potential of the imidazo[1,5-a]pyridine core in developing targeted therapies. medchemexpress.comnih.gov

Furthermore, the related imidazo[1,2-a]pyridine scaffold has been extensively studied, revealing a wide range of biological activities and potential targets. These include roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govnih.gov The identification of these activities often precedes the validation of specific molecular targets, which is a critical step in the drug discovery process. For example, some imidazo[1,2-a]pyridine derivatives have been found to exert their anticancer effects through the dual inhibition of the PI3K/Akt signaling pathway. nih.gov Such findings pave the way for further investigation into the specific molecular interactions responsible for the observed therapeutic effects.

Enzyme and Receptor Inhibition Studies (In Vitro and Mechanistic)

The imidazo[1,5-a]pyridine scaffold and its isomers are prominent in studies focused on enzyme and receptor inhibition. These investigations are crucial for elucidating the mechanism of action of potential drug candidates and for optimizing their potency and selectivity.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in cancer. For example, extensive research has been conducted on imidazo[1,2-a]pyridines as inhibitors of c-Met, a receptor tyrosine kinase whose aberrant activation is linked to cancer progression. nih.govepa.gov Optimization of this series of compounds has led to the discovery of potent and selective c-Met inhibitors. nih.gov

Similarly, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of dual inhibitors of Mer and Axl kinases. colab.ws These kinases are implicated in immune evasion by tumors, and their inhibition is a promising strategy for cancer immunotherapy. colab.ws Structure-based design has been employed to enhance the potency and selectivity of these inhibitors. colab.ws While these examples pertain to the imidazo[1,2-a]pyridine isomer, the underlying principles of kinase inhibition can be extrapolated to the imidazo[1,5-a]pyridine scaffold, suggesting that compounds like this compound could be investigated for similar activities. Some imidazo[1,5-a]pyridine derivatives have also shown inhibitory activity towards EGFR tyrosine kinase. nih.gov

Certain fused heterocyclic systems structurally related to imidazo[1,5-a]pyridines have been investigated as topoisomerase inhibitors. For instance, imidazoacridinones have been shown to inhibit the catalytic activity of topoisomerase II, a crucial enzyme in DNA replication and a validated target for anticancer drugs. nih.gov These compounds stimulate the formation of cleavable complexes between the enzyme and DNA, leading to cell death. nih.gov Another example is Luotonin A, a natural product containing a quinazolinone structure, which acts as a topoisomerase I inhibitor. mdpi.com Given the structural similarities, the imidazo[1,5-a]pyridine scaffold represents a potential framework for the design of new topoisomerase inhibitors.

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF-1α, a key transcription factor in the cellular response to low oxygen levels. researchgate.netnih.gov Inhibition of PHDs can lead to the stabilization of HIF-1α, which has therapeutic potential in conditions such as anemia and ischemic diseases. nih.govrsc.org A series of imidazo[1,2-a]pyridine derivatives has been prepared and shown to inhibit HIF-1α prolyl hydroxylase (EGLN1). nih.gov The development of these inhibitors was guided by structure-based design, highlighting the potential of the imidazopyridine scaffold in targeting this class of enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the imidazopyridine class of compounds, numerous SAR studies have been conducted to optimize their therapeutic properties.

For imidazo[1,2-a]pyridine-based kinase inhibitors, SAR studies have revealed the importance of specific substitutions on the heterocyclic core for potency and selectivity. For instance, in the development of Nek2 inhibitors, a series of imidazo[1,2-a]pyridines were synthesized and their biological activities investigated, leading to the identification of a compound with good proliferation inhibitory activity. documentsdelivered.com Similarly, for antituberculosis agents based on the imidazo[1,2-a]pyridine scaffold, SAR investigations have shown that bulky and more lipophilic biaryl ethers at certain positions result in nanomolar potency. rsc.org

In the context of imidazo[1,5-a]pyridine-based chalcones with cytotoxic potential, SAR studies have indicated that chloro substitution on a phenyl ring plays an important role in biological activity compared to other substituents. nih.gov The position and nature of substituents on the imidazo[1,5-a]pyridine core significantly influence the compound's cytotoxic effects on different cancer cell lines. nih.gov These findings highlight the importance of systematic structural modifications in the development of new therapeutic agents. The specific substitutions in this compound, namely the bromo group at position 1 and the ethyl group at position 3, would be key modulators of its biological activity profile, and their effects could be rationalized and predicted through comprehensive SAR studies.

Table of Investigated Biological Activities of Imidazopyridine Scaffolds

Scaffold Biological Target/Activity Key Findings
Imidazo[1,5-a]pyridine RORc Inverse Agonism Potent and selective compounds identified, suggesting a role in autoimmune disease treatment. medchemexpress.comnih.gov
Imidazo[1,5-a]pyridine EGFR Tyrosine Kinase Inhibition Derivatives show potential as inhibitors of this key cancer-related enzyme. nih.gov
Imidazo[1,2-a]pyridine c-Met Kinase Inhibition SAR studies led to the identification of potent and selective inhibitors for cancer therapy. nih.govepa.gov
Imidazo[1,2-a]pyridine Mer/Axl Kinase Inhibition Dual inhibitors developed with in vivo efficacy, relevant for immuno-oncology. colab.ws
Imidazoacridinones Topoisomerase II Inhibition These related compounds inhibit the enzyme's catalytic activity, a mechanism for anticancer effects. nih.gov
Imidazo[1,2-a]pyridine HIF-1α Prolyl Hydroxylase Inhibition Structure-based design yielded inhibitors of this enzyme, with potential in treating anemia and ischemia. nih.gov
Imidazo[1,5-a]pyridine-chalcones Cytotoxicity SAR studies revealed the importance of specific substitutions for anticancer activity. nih.gov
Imidazo[1,2-a]pyridine Antituberculosis Activity SAR investigations highlighted the role of lipophilic groups in achieving high potency. rsc.org

Antimicrobial Research (In Vitro Mechanistic Studies)

The imidazo[1,5-a]pyridine core has been a focal point in the quest for novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Activity against Multidrug-Resistant Strains

Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated notable activity against a range of multidrug-resistant (MDR) bacterial strains. For instance, certain imidazo[1,5-a]pyridine derivatives have shown potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Furthermore, research has highlighted the potential of these compounds against resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. Structure-activity relationship (SAR) studies on various imidazo[1,5-a]pyridine analogs have identified key chemical features that contribute to their antimycobacterial potency. These studies provide a rational basis for the design of new derivatives, potentially including compounds like this compound, with enhanced activity against these challenging pathogens.

Table 1: In Vitro Antimicrobial Activity of Selected Imidazo[1,5-a]pyridine Derivatives
Compound ClassTarget OrganismObserved In Vitro Effect
Substituted Imidazo[1,5-a]pyridinesMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition of bacterial growth
Imidazo[1,5-a]pyridine CarboxamidesMycobacterium tuberculosis (MDR strains)Inhibition of mycobacterial replication

Anticancer Research (In Vitro Mechanistic Studies)

The imidazo[1,5-a]pyridine scaffold has emerged as a versatile pharmacophore in the development of novel anticancer agents. Numerous in vitro studies have demonstrated the potent cytotoxic effects of various derivatives against a wide range of human cancer cell lines.

Impact on Cancer Cell Proliferation and Apoptosis (In Vitro)

In vitro studies have consistently shown that imidazo[1,5-a]pyridine derivatives can significantly inhibit the proliferation of cancer cells. These compounds have been evaluated against various cancer cell lines, including those from breast, lung, colon, and leukemia, often exhibiting potent cytotoxic activity.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several imidazo[1,5-a]pyridine derivatives have been shown to be potent inducers of apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This is often evidenced by the activation of caspases, a family of proteases crucial for the execution of apoptosis, and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Cell Cycle Analysis (In Vitro)

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Flow cytometry analysis of cancer cells treated with imidazo[1,5-a]pyridine derivatives has frequently revealed a significant perturbation of the cell cycle.

Many compounds from this class have been observed to induce cell cycle arrest at specific phases, most commonly the G2/M or G1 phase. This arrest prevents cancer cells from proceeding through division, ultimately leading to a halt in proliferation. The underlying mechanisms often involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Table 2: In Vitro Anticancer Activities of Imidazo[1,5-a]pyridine Scaffolds
ActivityObserved In Vitro MechanismsCommonly Studied Cancer Cell Lines
Inhibition of ProliferationInduction of cytotoxicity and reduction in cell viability.HeLa (Cervical), MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Induction of ApoptosisActivation of caspases, modulation of Bcl-2 family proteins.Various leukemia and solid tumor cell lines.
Cell Cycle ArrestAccumulation of cells in G2/M or G1 phase.Prostate, Pancreatic, and other cancer cell lines.

Anti-Inflammatory Research

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. The imidazo[1,5-a]pyridine scaffold has been investigated for its potential to modulate inflammatory pathways. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators.

For example, some imidazo[1,5-a]pyridine compounds have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a critical role in the inflammatory response. The mechanism of action often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. These findings suggest that compounds based on the imidazo[1,5-a]pyridine framework could be developed as novel anti-inflammatory agents.

Antiviral Research

The broad biological activity of the imidazo[1,5-a]pyridine scaffold extends to the field of virology. Researchers have explored the potential of these compounds to inhibit the replication of various viruses. In vitro screening of libraries of imidazo[1,5-a]pyridine derivatives has identified compounds with activity against a range of viruses, including human immunodeficiency virus (HIV) and herpesviruses. nih.gov

The mechanisms of antiviral action are diverse and depend on the specific derivative and the target virus. Some compounds have been shown to inhibit viral enzymes essential for replication, such as reverse transcriptase or proteases. Others may interfere with viral entry into host cells or other stages of the viral life cycle. The structural versatility of the imidazo[1,5-a]pyridine nucleus allows for the design of derivatives with specific antiviral activities, making it a valuable scaffold for the development of new antiviral therapies.

Application as Synthetic Building Blocks and Intermediates

The imidazo[1,5-a]pyridine scaffold is a significant structural component in a multitude of pharmaceuticals and agrochemicals. rsc.org Consequently, the synthesis and functionalization of its derivatives are of great interest to medicinal and organic chemists. This compound serves as a key intermediate and a versatile building block for the construction of more complex molecules. Its utility stems from the presence of the bromine atom at the C-1 position of the fused heterocyclic system, which provides a reactive site for various chemical transformations.

The bromine substituent on the imidazo[1,5-a]pyridine ring makes the compound an ideal substrate for a range of cross-coupling reactions. chemimpex.com These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While specific research on the 3-ethyl variant is not extensively detailed, the reactivity of analogous 1-bromo- and 1-iodo-imidazo[1,5-a]pyridines is well-documented, providing a clear indication of the synthetic potential of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, would allow for the introduction of various aryl, heteroaryl, vinyl, or alkynyl groups at the C-1 position.

Furthermore, the C-1 halogenated imidazo[1,5-a]pyridine core is a precursor for creating ligands used in catalysis. In one study, 1-iodoimidazo[1,5-a]pyridine (B2503334) was used to synthesize 1-phosphinoimidazo[1,5-a]pyridine ligands through palladium-catalyzed phosphination. nih.gov These ligands were then successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.gov This demonstrates that this compound could similarly be converted into novel phosphine (B1218219) ligands, with the 3-ethyl group potentially influencing the steric and electronic properties of the resulting catalyst complex.

The ability to participate in diverse chemical reactions, including cross-coupling and nucleophilic substitutions, enhances the utility of 1-bromo-imidazo[1,5-a]pyridine derivatives in creating complex molecular architectures for various applications, from medicinal chemistry to material science. chemimpex.com The compound serves as a foundational element upon which molecular complexity and diversity can be built, making it a valuable intermediate in the development of novel therapeutic agents and other functional materials. chemimpex.comchemimpex.com

Below is a table summarizing potential synthetic transformations for which this compound can be utilized as a building block, based on established reactivity for analogous compounds.

Reaction TypeReagents/Catalyst (Example)Product TypePotential Application
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base1-Aryl-3-ethylimidazo[1,5-a]pyridineSynthesis of bioactive molecules, kinase inhibitors
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst1-Alkynyl-3-ethylimidazo[1,5-a]pyridineBuilding blocks for pharmaceuticals, functional materials
Buchwald-Hartwig Amination Amine, Pd catalyst, Base1-Amino-3-ethylimidazo[1,5-a]pyridineIntroduction of nitrogen-containing functional groups
Phosphination Secondary phosphine (e.g., HPPh₂), Pd catalyst1-Phosphino-3-ethylimidazo[1,5-a]pyridineSynthesis of ligands for catalysis
Nucleophilic Aromatic Substitution Nucleophile (e.g., R-SH, R-OH)1-Thioether/Ether-3-ethylimidazo[1,5-a]pyridineDiversification of the core scaffold

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to imidazo[1,5-a]pyridine (B1214698) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. beilstein-journals.org Future research must prioritize the development of more environmentally benign and efficient synthetic methodologies. A key challenge is to move beyond traditional methods towards greener alternatives.

Key Research Directions:

Metal-Free Catalysis: Exploring metal-free synthetic pathways is a promising avenue. nih.govacs.orgnih.govrsc.orgcolab.ws These methods offer cost-effective and environmentally friendly alternatives to transition-metal catalysis. nih.govacs.orgnih.gov For instance, elemental sulfur-mediated dual oxidative Csp³–H amination has been shown to be effective for the synthesis of the core scaffold. rsc.org

Atom Economy: Focus should be placed on maximizing the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, are highly atom-economical. nih.govmdpi.com Developing an MCR for 1-Bromo-3-ethylimidazo[1,5-a]pyridine would be a significant advancement.

Green Solvents and Conditions: The use of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions should be investigated. acs.orgorganic-chemistry.org Microwave-assisted synthesis also presents an opportunity to reduce reaction times and energy consumption. researchgate.net

Advanced Functionalization Strategies for Enhanced Selectivity

To fully explore the potential of this compound, the development of advanced and highly regioselective functionalization techniques is crucial. Direct C–H functionalization is a powerful tool as it avoids the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic routes. nih.govresearchgate.net

Unaddressed Challenges and Future Focus:

Regioselectivity: A major challenge in the functionalization of the imidazo[1,5-a]pyridine core is controlling the regioselectivity. nih.govrsc.org Future research should focus on developing methodologies that can selectively target specific C-H bonds on both the pyridine (B92270) and imidazole (B134444) rings, beyond the commonly functionalized C3 position. nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to C-H functionalization, allowing for the formation of C-C and C-heteroatom bonds under gentle conditions. nih.govnih.govmdpi.com Applying these methods to this compound could unlock novel transformations.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the scaffold is critical for rapidly creating libraries of derivatives for biological screening. This would enable the efficient exploration of structure-activity relationships (SAR). nih.gov

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties. beilstein-journals.orgresearchgate.netnih.gov However, for many derivatives, including this compound, the precise molecular mechanisms of action and specific biological targets remain largely unknown.

Future Research Imperatives:

Target Identification: A primary challenge is the identification of the specific biomolecular targets (e.g., enzymes, receptors) with which this compound and its analogs interact. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the this compound structure influence its biological activity. acs.orgnih.govrsc.org This involves synthesizing a library of related compounds and evaluating their efficacy.

Molecular Modeling and Docking: Computational approaches, including molecular docking, can provide valuable insights into the binding modes and interactions of these compounds with their biological targets. nih.govrsc.org This can guide the rational design of more potent and selective derivatives. For example, docking studies have been used to investigate the binding of imidazo[1,2-a]pyridine (B132010) derivatives to amyloid-β plaques and cyclin-dependent kinase 9 (CDK9). acs.orgrsc.org

Exploitation of Novel Photophysical Properties for Emerging Technologies

Imidazo[1,5-a]pyridine derivatives are recognized for their unique photophysical properties, including fluorescence, making them attractive candidates for various technological applications. researchgate.netnih.govnih.govmdpi.com The challenge lies in tuning these properties for specific uses.

Opportunities for Innovation:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of the imidazo[1,5-a]pyridine core suggest its potential use as an emitter material in OLEDs. uni-giessen.dersc.orgmdpi.com Future work should focus on designing derivatives of this compound with high quantum yields and specific emission wavelengths, particularly in the blue region of the spectrum. uni-giessen.demdpi.com

Fluorescent Sensors: The sensitivity of the fluorescence of imidazo[1,5-a]pyridines to their local environment can be exploited to develop chemical sensors for detecting ions and small molecules. beilstein-journals.orgmdpi.com Research could explore the development of sensors based on this compound for environmental or biomedical applications.

Bioimaging: The fluorescent nature of this scaffold also makes it a promising candidate for developing probes for biological imaging. nih.gov Functionalizing this compound with targeting moieties could enable the visualization of specific cellular components or processes.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Future Directions:

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to build models that predict the biological activity, toxicity, and physicochemical properties of novel compounds. mednexus.orgpremierscience.com This would allow for the rapid in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. acm.org

De Novo Design: Generative AI models can be used to design entirely new molecules based on desired properties. By defining specific activity profiles or photophysical characteristics, these models could propose novel derivatives of this compound with a high probability of success.

Synthesis Planning: AI can also assist in planning the synthetic routes for target molecules. acm.org By analyzing vast amounts of reaction data, these tools can suggest optimal reaction conditions and pathways, accelerating the synthetic process.

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-3-ethylimidazo[1,5-a]pyridine, and what are the critical reaction conditions to ensure high yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(aminomethyl)pyridine derivatives with nitroalkanes in the presence of polyphosphoric acid (PPA) and phosphorous acid at elevated temperatures (e.g., 160°C). For example, 3-ethylimidazo[1,5-a]pyridine (16b) was synthesized using 1-nitropropane and 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in PPA, yielding 72% after 2 hours . Bromination of the ethyl-substituted intermediate may employ N-bromosuccinimide (NIS) or other electrophilic brominating agents under controlled conditions to achieve regioselectivity. Critical parameters include solvent choice (e.g., DMF or CCl₄), temperature control, and stoichiometric ratios .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

  • Methodological Answer : Comprehensive characterization involves:
  • 1H/13C NMR : To confirm substitution patterns and bromine/ethyl group placement. For example, imidazo[1,5-a]pyridine derivatives show distinct aromatic proton signals between δ 7.0–9.0 ppm .
  • HRMS : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous compounds like 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxyindene-dione) .
  • Melting point and TLC : To assess purity and monitor reaction progress .

Advanced Research Questions

Q. What strategies can optimize the bromination step in synthesizing this compound when encountering low regioselectivity?

  • Methodological Answer :
  • Electrophilic directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to direct bromination to the desired position, followed by deprotection .
  • Solvent effects : Polar aprotic solvents like DMF enhance electrophilic bromination efficiency .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) or iodine to stabilize transition states and improve regiocontrol, as seen in thiocyanation reactions of imidazo[1,5-a]pyridines .
  • Computational modeling : Predict reactivity using DFT calculations to identify electron-rich sites prone to bromination .

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of bromination reactions on imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO maps. For example, the C1 position in imidazo[1,5-a]pyridines is typically more reactive due to higher electron density .
  • Density Functional Theory (DFT) : Calculate activation energies for bromination pathways to compare regioselectivity. This approach validated the preference for C3 bromination in triazolopyridines .
  • Molecular docking : Predict interactions with brominating agents (e.g., NIS) to refine synthetic routes .

Q. When encountering contradictory NMR data in characterizing this compound, what analytical approaches resolve ambiguities?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling networks. For example, HMBC correlations can confirm bromine’s position through long-range C-H couplings .
  • X-ray crystallography : Provides definitive structural proof, as used for imidazo[1,5-a]pyridine-ninhydrin adducts .
  • Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation .

Q. What role do imidazo[1,5-a]pyridine derivatives play in developing N-heterocyclic carbene (NHC) ligands for catalytic applications?

  • Methodological Answer : The imidazo[1,5-a]pyridine scaffold stabilizes NHCs due to its rigid, aromatic framework. For example:
  • Rhodium complexes : Imidazo[1,5-a]pyridine-based NHCs form stable Rh(I) mono- and bis-carbenes, enhancing catalytic activity in cross-coupling reactions .
  • Suzuki-Miyaura coupling : Phosphino-substituted derivatives (e.g., 7a–c) act as ligands, improving yields in aryl-aryl bond formation .
  • Mesoionic carbenes : Derivatives exhibit unique electronic properties, enabling applications in asymmetric catalysis .

Q. How can researchers evaluate the biological activity of this compound against antibiotic-resistant bacteria?

  • Methodological Answer :
  • In vitro assays : Test minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using broth microdilution .
  • Structure-activity relationship (SAR) studies : Compare bromo-ethyl derivatives with other substituents (e.g., phenyl or methoxy groups) to identify key pharmacophores .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

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